Cas no 1365969-58-9 (3-Iodo-4-(Trifluoromethoxy)Aniline)
3-Iodo-4-(Trifluoromethoxy)Aniline Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-4-(Trifluoromethoxy)Aniline
- SB82716
- MFCD20731076
- PS-11457
- 1365969-58-9
- AKOS026671903
- F82340
- VKATTYNFWRWDDN-UHFFFAOYSA-N
- CS-0083334
-
- MDL: MFCD20731076
- Inchi: 1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2
- InChI Key: VKATTYNFWRWDDN-UHFFFAOYSA-N
- SMILES: IC1C=C(C=CC=1OC(F)(F)F)N
Computed Properties
- Exact Mass: 302.93680g/mol
- Monoisotopic Mass: 302.93680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 35.2Ų
3-Iodo-4-(Trifluoromethoxy)Aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 050311-250mg |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 250mg |
£104.00 | 2022-03-01 | ||
| Fluorochem | 050311-1g |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 1g |
£211.00 | 2022-03-01 | ||
| Fluorochem | 050311-5g |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 5g |
£933.00 | 2022-03-01 | ||
| Chemenu | CM319951-5g |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 95% | 5g |
$600 | 2021-06-16 | |
| TRC | I819703-50mg |
3-Iodo-4-(Trifluoromethoxy)Aniline |
1365969-58-9 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I819703-100mg |
3-Iodo-4-(Trifluoromethoxy)Aniline |
1365969-58-9 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I819703-500mg |
3-Iodo-4-(Trifluoromethoxy)Aniline |
1365969-58-9 | 500mg |
$ 340.00 | 2022-06-04 | ||
| Apollo Scientific | PC32839-250mg |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 250mg |
£62.00 | 2025-02-21 | ||
| Apollo Scientific | PC32839-1g |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 1g |
£145.00 | 2025-02-21 | ||
| Apollo Scientific | PC32839-5g |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 5g |
£391.00 | 2025-02-21 |
3-Iodo-4-(Trifluoromethoxy)Aniline Suppliers
3-Iodo-4-(Trifluoromethoxy)Aniline Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 3-Iodo-4-(Trifluoromethoxy)Aniline
Comprehensive Overview of 3-Iodo-4-(Trifluoromethoxy)Aniline (CAS No. 1365969-58-9): Properties, Applications, and Industry Insights
3-Iodo-4-(Trifluoromethoxy)Aniline (CAS No. 1365969-58-9) is a specialized organic compound gaining significant attention in pharmaceutical and agrochemical research. This halogenated aniline derivative features a unique combination of iodo and trifluoromethoxy functional groups, making it a valuable intermediate for synthesizing complex molecules. Its molecular formula, C7H5F3INO, and precise structural configuration contribute to its reactivity in cross-coupling reactions, a topic frequently searched by chemists exploring palladium-catalyzed reactions or Suzuki-Miyaura coupling applications.
In recent years, the demand for fluorinated compounds like 3-Iodo-4-(Trifluoromethoxy)Aniline has surged due to their enhanced metabolic stability and bioavailability—key factors in drug discovery trends. Researchers often query about its role in designing kinase inhibitors or PET radiotracers, where the trifluoromethoxy group improves membrane permeability. The compound’s iodo-substitution also enables radio-labeling studies, aligning with growing interest in theranostic agents (a hot topic in precision medicine).
From a synthetic chemistry perspective, this compound’s electron-deficient aromatic ring facilitates nucleophilic aromatic substitutions (SNAr), a process widely discussed in forums about heterocyclic chemistry. Its stability under acidic conditions makes it suitable for high-throughput screening workflows, addressing common search queries about scalable synthetic routes. Notably, its crystalline form (often inquired about in XRD analysis discussions) ensures reproducibility in industrial applications.
Environmental and regulatory considerations are increasingly shaping compound usage. While 3-Iodo-4-(Trifluoromethoxy)Aniline isn’t classified as hazardous under major chemical inventories, its handling requires standard precautions for iodinated compounds—a frequent search topic among EHS professionals. The trifluoromethoxy moiety’s persistence in ecosystems has also sparked academic debates, linking to searches about sustainable fluorochemistry and green solvents in synthesis.
The compound’s commercial availability through specialty suppliers often leads to searches for technical datasheets and structure-activity relationship (SAR) studies. Its pricing reflects the challenges of multi-step halogenation processes, a pain point for cost-conscious researchers exploring generic pharmaceutical intermediates. Recent patents highlight its utility in crop protection chemicals, connecting to trending searches about novel pesticide scaffolds.
Analytical characterization of CAS 1365969-58-9 typically involves HPLC purity analysis (a frequently searched QC method) and 19F-NMR spectroscopy to confirm the trifluoromethoxy group integrity. Storage recommendations (often queried as light-sensitive compounds) suggest amber vials under inert atmosphere, reflecting best practices for iodoarene stability.
Future applications may exploit its potential in material science, particularly in organic electronics where fluorinated aromatics enhance charge transport. This aligns with rising Google Trends data on OLED materials and conductive polymers. As synthetic methodologies advance, 3-Iodo-4-(Trifluoromethoxy)Aniline will likely play a pivotal role in developing targeted therapeutics and smart agrochemicals—two rapidly evolving sectors with substantial search volume.
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